Cas no 1855855-83-2 (3-(Pentan-2-yl)morpholine)

3-(Pentan-2-yl)morpholine is a substituted morpholine derivative characterized by the incorporation of a pentan-2-yl group at the 3-position of the morpholine ring. This structural modification enhances its versatility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound exhibits favorable physicochemical properties, including moderate lipophilicity, which can improve bioavailability in drug design. Its morpholine core provides a stable heterocyclic framework, while the branched alkyl chain offers potential for further functionalization. The compound is suitable for applications requiring selective reactivity or as a building block for complex molecular architectures. Proper handling and storage under inert conditions are recommended to maintain stability.
3-(Pentan-2-yl)morpholine structure
3-(Pentan-2-yl)morpholine structure
Product Name:3-(Pentan-2-yl)morpholine
CAS No:1855855-83-2
MF:C9H19NO
MW:157.253262758255
CID:6414729
PubChem ID:130909545
Update Time:2025-10-29

3-(Pentan-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • EN300-1786159
    • 1855855-83-2
    • 3-(pentan-2-yl)morpholine
    • 3-(Pentan-2-yl)morpholine
    • Inchi: 1S/C9H19NO/c1-3-4-8(2)9-7-11-6-5-10-9/h8-10H,3-7H2,1-2H3
    • InChI Key: XHVVMCBFVMZVEY-UHFFFAOYSA-N
    • SMILES: O1CCNC(C1)C(C)CCC

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.3Ų

3-(Pentan-2-yl)morpholine Pricemore >>

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Additional information on 3-(Pentan-2-yl)morpholine

Comprehensive Analysis of 3-(Pentan-2-yl)morpholine (CAS No. 1855855-83-2): Properties, Applications, and Industry Trends

3-(Pentan-2-yl)morpholine (CAS No. 1855855-83-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, serves as a versatile scaffold for drug design, while the pentan-2-yl side chain introduces lipophilicity, influencing bioavailability. This combination makes it a promising candidate for targeted molecular applications.

Recent studies highlight the growing demand for N-substituted morpholine derivatives, driven by their role in modulating biological activity. Researchers are particularly interested in how 3-(Pentan-2-yl)morpholine compares to analogous compounds like 2-methylmorpholine or 3-ethylmorpholine in terms of metabolic stability. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for reproducibility in preclinical trials.

The synthesis of CAS 1855855-83-2 typically involves reductive amination strategies, with recent patents emphasizing greener catalytic methods. A 2023 Journal of Medicinal Chemistry report noted its potential as a building block for kinase inhibitors, aligning with the industry's focus on small-molecule therapeutics. This positions 3-(Pentan-2-yl)morpholine as relevant to trending topics like precision medicine and fragment-based drug discovery.

From a commercial perspective, suppliers list 1855855-83-2 with varying packaging options (1g to 1kg), reflecting diverse R&D needs. Stability data indicates optimal storage under inert gas at -20°C, addressing common user queries about compound shelf life. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper lab PPE is always recommended.

Emerging applications extend beyond pharmaceuticals. Agro-researchers are evaluating 3-(Pentan-2-yl)morpholine derivatives as eco-friendly plant growth regulators, capitalizing on its biodegradability profile. Computational chemistry models predict favorable binding to certain enzyme targets, sparking academic debates about structure-activity relationships in heterocyclic chemistry forums.

For synthetic chemists, the compound's chiral center at the pentyl substituent presents interesting opportunities for asymmetric synthesis. Contemporary discussions in Organic Process Research & Development highlight scalable routes using enzymatic resolution—a nod to the industry's shift toward sustainable chemistry practices.

Analytical challenges surrounding CAS No. 1855855-83-2 include its characterization in complex matrices. Recent advancements in UHPLC-TOF methodologies have improved detection limits to 0.1 ppm, crucial for pharmacokinetic studies. These technical aspects frequently appear in search queries from quality control specialists.

The price trajectory of 3-(Pentan-2-yl)morpholine reflects broader market trends, with a 15% increase since 2021 attributed to rising demand from contract research organizations. Supplier comparisons often focus on batch-to-batch consistency—a key concern for users troubleshooting reaction yields.

Looking ahead, the compound's potential in bioconjugation chemistry is being explored, particularly for antibody-drug conjugates (ADCs). This aligns with the explosive growth of oncology research, making 1855855-83-2 a compound to watch in next-generation therapeutic development pipelines.

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